Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that belongs to the family of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The compound’s structure features a bicyclic framework, which is central to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes used in laboratory settings, but scaled up to meet production demands. The use of efficient and stereoselective synthetic methodologies is crucial to ensure the high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . In industry, it is used in the development of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors in the nervous system, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared to other tropane alkaloids, such as atropine and scopolamine . While these compounds share a similar bicyclic structure, this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activity . Other similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one derivatives, which have been studied for their nematicidal activity .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)11-7-4-3-5-8(11)9(12)6-7/h7-9,12H,2-6H2,1H3 |
InChI Key |
UFSIMKNZQVQTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCCC1C(C2)O |
Origin of Product |
United States |
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